![molecular formula C16H14ClFO2 B1327474 4'-Chloro-2'-fluoro-3-(2-methoxyphenyl)propiophenone CAS No. 898770-45-1](/img/structure/B1327474.png)
4'-Chloro-2'-fluoro-3-(2-methoxyphenyl)propiophenone
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Description
Synthesis Analysis
The synthesis of “4’-Chloro-2’-fluoro-3-(2-methoxyphenyl)propiophenone” is not well-documented in the available resources . It’s possible that it could be synthesized from related compounds through various organic reactions, but without specific literature or resources, it’s difficult to provide a detailed synthesis analysis.Scientific Research Applications
Organic Synthesis
4’-Chloro-2’-fluoro-3-(2-methoxyphenyl)propiophenone: is a valuable intermediate in organic synthesis. Its unique structure, featuring a halogenated aromatic ring and a ketone functional group, makes it a versatile precursor for constructing complex organic molecules. It can be used in various coupling reactions, such as the Suzuki-Miyaura cross-coupling, to synthesize heterobiaryls .
Agrochemical Development
There is potential for 4’-Chloro-2’-fluoro-3-(2-methoxyphenyl)propiophenone to be used in the development of new agrochemicals. Its structural motifs are similar to those found in certain herbicides, suggesting possible applications in weed control and crop protection .
properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO2/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(17)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMBOPQHTDWCJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644195 |
Source
|
Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-2'-fluoro-3-(2-methoxyphenyl)propiophenone | |
CAS RN |
898770-45-1 |
Source
|
Record name | 1-Propanone, 1-(4-chloro-2-fluorophenyl)-3-(2-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898770-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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